molecular formula C11H9BrFNO2 B2857291 Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate CAS No. 396076-60-1

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B2857291
CAS No.: 396076-60-1
M. Wt: 286.1
InChI Key: ZAUJOWOCPLOJNM-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate (CAS: 396076-60-1) is a halogenated indole derivative with the molecular formula C₁₁H₉BrFNO₂ and a molecular weight of 286.1 g/mol . It serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules. The compound features a bromine atom at position 7 and a fluorine atom at position 5 on the indole scaffold, which confer distinct electronic and steric properties. It is stored at room temperature under dry, dark conditions and is available in high purity (>98%) for research applications .

Properties

IUPAC Name

ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUJOWOCPLOJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects. Its derivatives have been studied for various pharmacological activities, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds related to this compound have demonstrated cytotoxic effects against melanoma cell lines, with IC₅₀ values indicating potent antiproliferative activity .
  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. This compound has been explored for its potential as an inhibitor of HIV integrase, showing significant binding affinity to viral proteins .

The compound exhibits a broad range of biological activities due to its structural characteristics:

  • Antibacterial Properties : Preliminary studies suggest that it possesses antibacterial activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Escherichia coli .
  • Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes involved in cancer and viral replication processes, influencing their activity and potentially leading to therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Antiproliferative Studies : A study evaluating various indole derivatives found that this compound exhibited significant cytotoxicity against cancer cell lines, supporting its role as a lead compound for further development .
  • Integrase Inhibition : Research focused on HIV integrase inhibitors showed that modifications to the indole structure could enhance binding affinity and inhibitory effects, positioning this compound as a promising scaffold for future antiviral agents .

Mechanism of Action

The mechanism by which Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

Molecular Formula: C₁₁H₉BrClNO₂ Molecular Weight: 302.55 g/mol Key Differences:

  • Substitution: Chlorine replaces fluorine at position 4.
  • Physical Properties :
    • Boiling Point: 421.9 ± 40.0°C (predicted) vs. lower boiling point for the fluoro analog.
    • Density: 1.6 ± 0.1 g/cm³ (higher due to chlorine’s larger atomic radius) .
  • Reactivity : Chlorine’s lower electronegativity compared to fluorine may alter nucleophilic substitution kinetics.
  • Applications : Similar use in drug discovery, but chloro-substituted analogs often exhibit enhanced metabolic stability .

Ethyl 5-fluoroindole-2-carboxylate

Molecular Formula: C₁₁H₁₀FNO₂ Molecular Weight: 207.2 g/mol Key Differences:

  • Substitution: Lacks bromine at position 6.
  • Synthetic Utility : Used as a precursor for carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .
  • Reactivity : Absence of bromine reduces steric hindrance, facilitating reactions at position 7.

Ethyl 5-methoxyindole-2-carboxylate

Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.2 g/mol Key Differences:

  • Substitution: Methoxy (electron-donating) group at position 5 vs. electron-withdrawing fluorine.
  • Electronic Effects : Methoxy increases electron density on the indole ring, contrasting with fluorine’s electron-withdrawing nature.
  • Applications : Methoxy derivatives are often explored for antioxidant or receptor-binding activities .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (Br, F) : Enhance electrophilicity at the indole’s C-3 position, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spectral Comparison

  • ¹H-NMR : The fluoro substituent (δ ~7.0–7.6 ppm) and bromine (δ ~7.5–8.0 ppm) produce distinct splitting patterns compared to methoxy (δ ~3.8 ppm for OCH₃) .
  • IR Spectroscopy : Carboxylate C=O stretches appear at ~1666–1670 cm⁻¹ across analogs .

Physicochemical Properties

Property Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate Ethyl 5-fluoroindole-2-carboxylate
Molecular Weight (g/mol) 286.1 302.55 207.2
Halogen Substituents Br (7), F (5) Br (7), Cl (5) F (5)
Boiling Point (°C) Not reported 421.9 ± 40.0 Not reported
Storage Conditions Room temperature, dry 2–8°C Room temperature
Purity >98% >97% >95%
Key Applications Drug intermediates, kinase inhibitors Metabolic stability studies Carboxamide synthesis

Sources :

Biological Activity

Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substituents, which enhance its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₈BrFNO₂
  • Molecular Weight : Approximately 284.09 g/mol
  • Structure : The compound features a bromine atom at the 7th position and a fluorine atom at the 5th position of the indole ring, along with an ethyl ester group at the 2nd position.

Pharmacological Properties

Indole derivatives, including this compound, have been studied for various biological activities:

  • Antiviral Activity : Indole derivatives have shown promise as inhibitors of viral enzymes, particularly HIV integrase. For example, related compounds have demonstrated significant inhibition of integrase strand transfer with IC₅₀ values as low as 0.13 μM . The structural modifications in these compounds often enhance their binding affinity to viral proteins.
  • Anticancer Activity : Compounds within the indole class have been evaluated for their cytotoxic effects against cancer cell lines. Studies indicate that certain indole derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, including breast and colorectal cancers . The presence of halogen atoms like bromine and fluorine is believed to contribute to their enhanced activity.
  • Antibacterial Activity : Preliminary studies have indicated that indole derivatives exhibit antibacterial properties against Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) in the range of 0.35–1.25 μg/mL against pathogens such as Escherichia coli and Klebsiella pneumoniae .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation. Molecular docking studies suggest that it can effectively bind to target proteins, influencing their activity.
  • DNA Interaction : Some studies indicate that indole derivatives can intercalate with DNA, affecting replication and transcription processes. This property is crucial in understanding their anticancer and antibacterial mechanisms .

Case Studies

  • HIV Integrase Inhibition :
    • A study demonstrated that modifications on the indole core significantly increased the inhibitory effect against HIV integrase, highlighting the importance of structural optimization for enhancing biological activity .
  • Cytotoxicity Assessment :
    • In vitro tests on various cancer cell lines revealed that certain derivatives exhibited IC₅₀ values in the low micromolar range, showcasing their potential as anticancer agents .
  • Antibacterial Screening :
    • A series of synthesized indole derivatives were evaluated for antibacterial activity against multiple bacterial strains, revealing several compounds with superior efficacy compared to standard antibiotics .

Comparative Analysis

The biological activities of this compound can be compared with other related indole compounds based on their structural characteristics and pharmacological effects:

Compound NameAntiviral Activity (IC₅₀ μM)Anticancer Activity (IC₅₀ μM)Antibacterial Activity (MIC μg/mL)
This compoundTBDTBDTBD
Indole derivative A0.13Low micromolar0.35
Indole derivative BTBDLow micromolar1.25

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under mild conditions. For example:

  • Amination : Reacting with primary or secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) at 80–100°C produces 7-amino derivatives.

  • Thiolation : Treatment with thiols (e.g., benzyl mercaptan) in the presence of potassium carbonate yields thioether analogs .

Table 1: Substitution Reactions and Products

ReagentConditionsProductYield (%)
PiperidineDMF, 80°C, 12h7-(Piperidin-1-yl)-5-fluoroindole-2-carboxylate72
Benzyl mercaptanK₂CO₃, DMF, 60°C, 8h7-(Benzylthio)-5-fluoroindole-2-carboxylate65

Coupling Reactions

The bromo group participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : With arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol (3:1) at 90°C, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under catalytic conditions.

Table 2: Coupling Reaction Examples

Reaction TypeReagentCatalyst SystemProduct
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃7-Phenyl-5-fluoroindole-2-carboxylate
Buchwald-Hartwig4-ChloroanilinePd₂(dba)₃, Xantphos7-(4-Aminophenyl)-5-fluoroindole-2-carboxylate

Oxidation and Reduction

  • Oxidation : The ethyl ester group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O at 70°C).

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (e.g., ethanol, 0°C to room temperature).

Functionalization at the Fluoro Position

The 5-fluoro substituent is less reactive than bromine but can undergo directed ortho-metalation. For instance, using LDA (lithium diisopropylamide) at −78°C followed by quenching with electrophiles (e.g., CO₂) introduces substituents at the 4-position .

Cyclization and Ring Modification

Under basic conditions (e.g., NaOH in ethanol/water), the indole ring can undergo intramolecular cyclization to form fused heterocycles, such as pyrroloindoles, when adjacent functional groups are present .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH > 10) leads to ester hydrolysis, forming 7-bromo-5-fluoro-1H-indole-2-carboxylic acid .

  • Thermal Decomposition : Decomposes above 200°C, releasing CO₂ and forming brominated byproducts .

Key Research Findings

  • Cross-coupling reactions exhibit higher yields (>70%) compared to nucleophilic substitutions (60–65%) due to the stability of palladium intermediates .

  • The fluoro group’s electron-withdrawing effect enhances the bromine atom’s electrophilicity, facilitating substitution .

  • Industrial-scale synthesis requires controlled conditions (e.g., flow reactors) to prevent thermal degradation.

This compound’s versatility in substitution, coupling, and redox reactions makes it a valuable intermediate in pharmaceutical and materials science research.

Preparation Methods

Synthesis of 3-Bromo-5-fluoroaniline

Step 1 : Nitration of 3-bromo-5-fluorobenzene using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 3-bromo-5-fluoro-nitrobenzene.
Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-bromo-5-fluoroaniline (yield: 85–90%).

Cyclization with Ethyl Pyruvate

Reaction Conditions :

  • 3-Bromo-5-fluoroaniline (1 equiv), ethyl pyruvate (1.2 equiv), acetic acid (AcOH), reflux, 12–16 hours.
    Mechanism :
    The phenylhydrazine intermediate forms via condensation, followed by-sigmatropic rearrangement and cyclization to yield this compound (yield: 60–70%).

Table 1: Optimization of Fischer Cyclization

Parameter Condition Yield (%)
Solvent AcOH 65
Temperature (°C) 120 (reflux) 70
Catalyst None 60
Catalyst ZnCl₂ (0.1 equiv) 75

Bartoli Indole Synthesis for 7-Substituted Derivatives

The Bartoli reaction is advantageous for introducing substituents at the indole’s 7-position. This method employs nitroarenes and vinyl Grignard reagents.

Synthesis of 2-Nitro-4-bromo-6-fluorostyrene

Step 1 : Bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ yields 4-bromo-2-nitro-6-fluorotoluene.
Step 2 : Oxidation with KMnO₄ in acidic medium produces 2-nitro-4-bromo-6-fluorobenzoic acid, which is decarboxylated to 2-nitro-4-bromo-6-fluorostyrene.

Cyclization with Vinylmagnesium Bromide

Reaction Conditions :

  • 2-Nitro-4-bromo-6-fluorostyrene (1 equiv), vinylmagnesium bromide (3 equiv), THF, −78°C to 25°C, 6 hours.
    Mechanism :
    The nitro group directs nucleophilic attack, forming the indole ring with bromine at C7 and fluorine at C5. Esterification with ethyl chloroformate completes the synthesis (yield: 55–65%).

Regioselective Bromination of 5-Fluoroindole-2-Carboxylate

Late-stage bromination offers flexibility in optimizing reaction conditions.

Directed Ortho-Metalation (DoM)

Step 1 : Protection of the indole NH with a trimethylsilyl (TMS) group using hexamethyldisilazane (HMDS).
Step 2 : Metalation with LDA at −78°C in THF, followed by quenching with Br₂ to install bromine at C7 (yield: 70–75%).

Table 2: Bromination Reagents and Yields

Reagent Solvent Temperature (°C) Yield (%)
Br₂ CH₂Cl₂ 25 50
NBS CCl₄ 80 65
CuBr₂ DMF 120 60

Palladium-Catalyzed C–H Functionalization

Modern C–H activation methods enable direct bromination without pre-functionalization.

Catalytic System: Pd(OAc)₂/PhI(OAc)₂

Reaction Conditions :

  • Ethyl 5-fluoro-1H-indole-2-carboxylate (1 equiv), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 equiv), LiBr (3 equiv), DMF, 100°C, 24 hours.
    Outcome :
    Regioselective bromination at C7 occurs via electrophilic palladation, yielding the target compound (yield: 80–85%).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

Method Steps Total Yield (%) Cost ($/g) Scalability
Fischer Synthesis 3 45 12 High
Bartoli Reaction 4 35 18 Moderate
Late-Stage Bromination 2 70 8 High
C–H Activation 1 80 15 Moderate

Late-stage bromination and C–H activation offer superior yields and scalability, though the latter requires expensive catalysts. The Fischer method remains popular for large-scale production due to its operational simplicity.

Characterization and Quality Control

Critical analytical data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.41 (q, J=7.1 Hz, 2H, CH₂CH₃), 6.95 (dd, J=8.2, 2.1 Hz, 1H, C6-H), 7.25 (d, J=2.1 Hz, 1H, C4-H), 7.98 (s, 1H, NH).
  • LC-MS (ESI+) : m/z 330 [M+H]⁺ (calc. 329.98).

Q & A

Q. What methodologies assess its biological activity against therapeutic targets?

  • Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases). For cytotoxicity, employ MTT assays in cancer cell lines (IC50 determination). Pair with molecular docking (AutoDock Vina) to correlate activity with structural features .

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